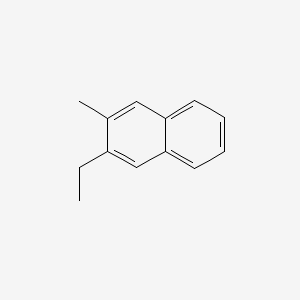
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine is an organic compound that features a pyrrolidine ring with an ethylidene substituent at the second position and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-ethylpyrrolidin-2-ylidene)methanamine typically involves the reaction of pyrrolidine with ethylidene derivatives under controlled conditions. One common method includes the use of ethylidene chloride and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of N-ethylpyrrolidine-2-one.
Reduction: Formation of N-ethylpyrrolidine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-(1-ethylpyrrolidin-2-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-(1-methylpyrrolidin-2-ylidene)methanamine
- (E)-(1-propylpyrrolidin-2-ylidene)methanamine
- (E)-(1-butylpyrrolidin-2-ylidene)methanamine
Uniqueness
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine is unique due to its specific ethylidene substituent, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-3-4-7(9)6-8/h6H,2-5,8H2,1H3/b7-6+ |
InChI Key |
NWTDBNPDNBPRAT-VOTSOKGWSA-N |
Isomeric SMILES |
CCN\1CCC/C1=C\N |
Canonical SMILES |
CCN1CCCC1=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)
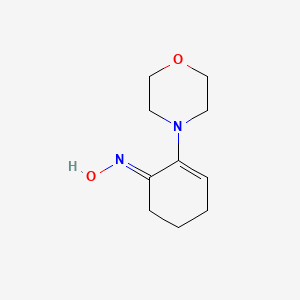
![Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-](/img/structure/B13816055.png)

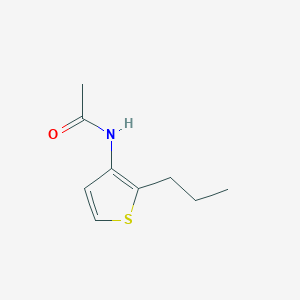
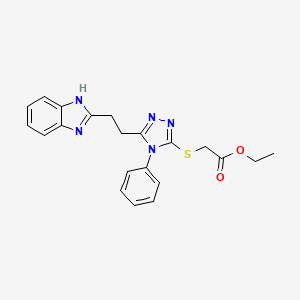
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

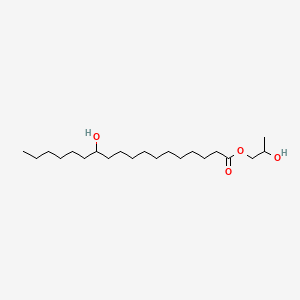
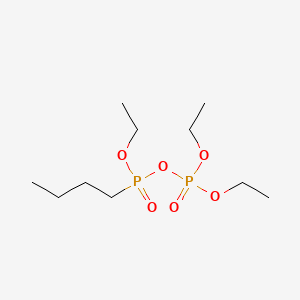
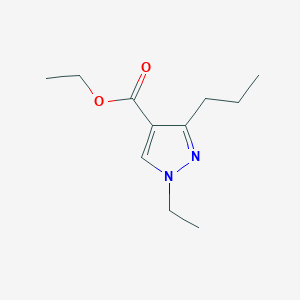
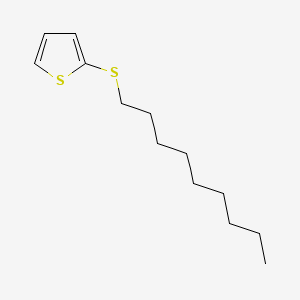
![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
